methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

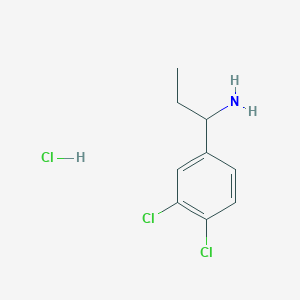

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus, such as in methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . There are several methods reported for the synthesis of pyrazoles, including the reaction of diarylhydrazones and vicinal diols , and the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis

The molecular structure of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 3-position with a bromo group, at the 1-position with a phenyl group, and at the 5-position with a carboxylate group .Chemical Reactions Analysis

Pyrazoles, including methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , and can be formed from the oxidation of pyrazoline intermediates . They can also be formed from the reaction of 1,3-diols with arylhydrazines .Physical And Chemical Properties Analysis

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has a molecular weight of 281.109 g/mol . It has a predicted boiling point of 329.5±22.0 °C and a predicted density of 1.781±0.06 g/cm3 .作用機序

While the specific mechanism of action for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is not mentioned in the retrieved sources, pyrazole derivatives are known to have a wide range of biological activities . For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

将来の方向性

Pyrazole derivatives, including methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, continue to be of interest in various fields of science due to their wide range of applications . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new pyrazole-based compounds for various applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves the bromination of methyl 3-phenyl-1H-pyrazole-5-carboxylate followed by esterification with bromine and then reaction with phenyl magnesium bromide.", "Starting Materials": [ "Methyl 3-phenyl-1H-pyrazole-5-carboxylate", "Bromine", "Phenyl magnesium bromide" ], "Reaction": [ "Step 1: Bromination of methyl 3-phenyl-1H-pyrazole-5-carboxylate with bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate.", "Step 2: Esterification of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate with bromine in the presence of a base such as sodium hydroxide to yield the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with phenyl magnesium bromide in the presence of a catalyst such as copper iodide to yield the final product, methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate." ] } | |

CAS番号 |

223527-02-4 |

分子式 |

C11H9BrN2O2 |

分子量 |

281.1 |

純度 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。